![molecular formula C15H15FN4O B6447379 N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2548983-56-6](/img/structure/B6447379.png)
N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine”:
Antitubercular Agents
N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has shown promise as an antitubercular agent. Research indicates that derivatives of 7H-pyrrolo[2,3-d]pyrimidine exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds have been evaluated for their minimum inhibitory concentration (MIC) and have demonstrated potent activity with low cytotoxicity .
Anticonvulsant Agents
This compound has also been explored for its potential as an anticonvulsant agent. Studies involving structure-activity relationship (SAR) analysis have shown that derivatives of this compound can effectively reduce seizure activity in animal models. The anticonvulsant properties are attributed to the modulation of neuronal excitability, making it a candidate for further development in epilepsy treatment .
Kinase Inhibitors
N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated as a kinase inhibitor, particularly targeting protein kinases involved in cancer cell proliferation. The compound’s ability to inhibit specific kinases, such as PKB (Protein Kinase B), suggests its potential use in cancer therapy by disrupting signaling pathways essential for tumor growth .
Anti-inflammatory Agents
Research has indicated that this compound may possess anti-inflammatory properties. By inhibiting key enzymes and signaling molecules involved in the inflammatory response, it could be developed into a therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Agents
The structural features of N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine make it a candidate for antiviral drug development. Its ability to interfere with viral replication mechanisms has been explored, showing potential against viruses such as HIV and hepatitis C .
Neuroprotective Agents
This compound has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating oxidative stress and inflammatory pathways in neuronal cells, it may help in protecting neurons from degeneration .
Anticancer Agents
Beyond kinase inhibition, N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been evaluated for its direct cytotoxic effects on cancer cells. Studies have shown that it can induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for chemotherapy .
Antibacterial Agents
Finally, this compound has been explored for its antibacterial properties. It has shown activity against a range of bacterial pathogens, including drug-resistant strains, suggesting its utility in developing new antibiotics to combat bacterial infections .
Mechanism of Action
Target of Action
Similar compounds have been studied for their antitubercular and antitrypanosomal activities, suggesting potential targets could be related to these diseases.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of certain pathogens .
Biochemical Pathways
Given the antitubercular and antitrypanosomal activities of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and replication of these pathogens.
Pharmacokinetics
It’s noted that similar compounds have a clogp value less than 4 and molecular weight less than 400, which are favorable properties for maintaining drug-likeness during lead optimization .
Result of Action
Similar compounds have shown in vitro activity against the green fluorescent protein (gfp) reporter strain of mycobacterium tuberculosis .
properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-20-8-6-13-14(18-10-19-15(13)20)17-7-9-21-12-4-2-11(16)3-5-12/h2-6,8,10H,7,9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VROZATQUSQDOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenoxy)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
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